Thomsen-friedenreich antigen

描述

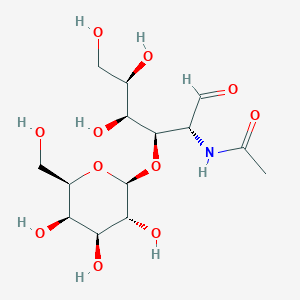

The Thomsen-Friedenreich antigen is a disaccharide that serves as a core 1 structure in O-linked glycosylation. It was first described by Thomsen as an antigen present on red blood cells. Later research identified it as an oncofetal antigen, meaning it is typically expressed during fetal development and in certain cancer cells. This antigen is normally masked from the immune system but becomes exposed in cancer cells, making it a potential target for immunotherapy .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of the Thomsen-Friedenreich antigen involves enzymatic methods. One common approach is the use of glycosynthase enzymes, such as BgaC/Glu233Gly, which facilitate the addition of galactose to N-acetylgalactosamine. The reaction conditions typically involve the use of azide-functionalized substrates and copper(I)-catalyzed alkyne-azide cycloaddition to couple the antigen to proteins like bovine serum albumin .

Industrial Production Methods: Industrial production of the this compound is less common due to its specific applications in research and medicine. the enzymatic synthesis methods used in laboratories can be scaled up for industrial purposes, involving bioreactors and controlled fermentation processes to produce the necessary enzymes and substrates in larger quantities .

化学反应分析

Types of Reactions: The Thomsen-Friedenreich antigen primarily undergoes glycosylation reactions. It can also participate in binding interactions with proteins such as galectin-3, which can lead to tumor cell aggregation and metastasis .

Common Reagents and Conditions:

Glycosylation: Enzymes like glycosyltransferases are used to add sugar moieties to the antigen.

Binding Reactions: Copper(I)-catalyzed alkyne-azide cycloaddition is used to couple the antigen to proteins.

Major Products: The major products formed from these reactions are glycoproteins with the this compound presented on their surface. These glycoproteins can be used in various binding studies and immunotherapy applications .

科学研究应用

Cancer Diagnostics

The TF antigen serves as a valuable biomarker for cancer detection. Its presence is linked to various malignancies, including gastric, colorectal, and breast cancers. Studies have shown that:

- Early Detection : Fluorescence-based endoscopic imaging utilizing TF antigen can enhance the early detection of colorectal cancer . This method capitalizes on the specific binding of antibodies to the TF antigen on tumor cells.

- Prognostic Indicator : Elevated levels of naturally occurring antibodies against the TF antigen have been correlated with improved prognostic outcomes in cancer patients. For instance, patients with higher levels of TF-specific IgG antibodies demonstrated better survival rates .

- Microsatellite Instability (MSI) Marker : The TF antigen has been identified as a sensitive marker for MSI status in gastric cancer, which is crucial for determining treatment strategies .

Immunotherapy Applications

The TF antigen is being explored as a target for cancer immunotherapy:

- Monoclonal Antibodies : Research has developed monoclonal antibodies that specifically target the TF antigen, showing promise in inducing apoptosis in TF-positive tumor cells. These antibodies can activate immune responses against tumors expressing the TF antigen .

- Cancer Vaccines : The potential for using TF antigen as a component in therapeutic vaccines is being investigated. By stimulating an immune response against this tumor-associated antigen, vaccines could enhance anti-tumor immunity and improve patient outcomes .

Case Studies and Research Findings

Several studies highlight the clinical relevance of the TF antigen:

作用机制

The Thomsen-Friedenreich antigen is unique due to its specific structure and its role as an oncofetal antigen. Similar compounds include other tumor-associated carbohydrate antigens, such as the Thomsen-nouveau antigen and sialyl-Tn antigen. These antigens also play roles in cancer progression and are targets for immunotherapy, but the this compound is particularly notable for its high expression in carcinomas and its potential for use in cancer vaccines .

相似化合物的比较

- Thomsen-nouveau antigen

- Sialyl-Tn antigen

- GM2

- GD2

- GD3

- Fucosylated GM1

- Globo H

- Lewis Y

- Lewis a

- Sialyl-Lewis a

生物活性

The Thomsen-Friedenreich antigen (TF antigen) , a mucin-type O-linked disaccharide (Galβ1-3GalNAc α-O-Ser/Thr), is a significant biomarker associated with various human tumors. Its expression is primarily due to aberrant glycosylation in cancer cells, which plays a critical role in tumor progression, metastasis, and immune evasion. This article delves into the biological activity of the TF antigen, highlighting its implications in cancer diagnostics, prognostics, and potential therapeutic applications.

Expression in Tumors

The TF antigen is found to be overexpressed in approximately 90% of human cancers , including breast, colorectal, and gastric cancers. In healthy tissues, its expression is typically cryptic but becomes prominent during malignant transformation . The antigen's presence correlates with tumor grade and metastatic potential, making it a valuable marker for assessing cancer aggressiveness .

1. Interaction with Immune System

The TF antigen elicits a humoral immune response, leading to the production of naturally occurring antibodies (Abs) that target TF-positive cells. These antibodies can facilitate the elimination of tumor cells through various mechanisms:

- Antibody-Dependent Cellular Cytotoxicity (ADCC) : TF-specific antibodies can recruit immune effector cells to destroy cancer cells.

- Complement Activation : Binding of antibodies to TF can activate the complement system, promoting lysis of tumor cells .

2. Role in Tumor Cell Adhesion and Metastasis

The TF antigen enhances tumor cell adhesion to endothelial cells via galectin-3 interactions, promoting metastasis. This interaction supports tumor cell survival during circulation and facilitates extravasation into distant tissues .

1. Diagnostic Marker

The TF antigen serves as a sensitive and specific marker for various carcinomas. Studies have shown that its levels in serum can distinguish between malignant and benign conditions:

- In a study involving carcinoma samples, 53.7% exhibited elevated TF levels compared to 90.9% of normal samples showing lower levels .

2. Prognostic Indicator

Research indicates that TF expression is associated with patient outcomes:

- In colorectal cancer patients with microsatellite instability (MSI-high), TF expression correlated with improved survival rates .

- Conversely, its presence in other cancers has been linked to poor prognosis due to its association with aggressive tumor behavior .

Case Study 1: Colorectal Cancer

A cohort study evaluated the expression of the TF antigen in 96 colorectal cancer patients (25 MSI-high and 71 microsatellite stable). The findings revealed:

- TF Expression : Detected in 60% of MSI-high cases and 56% of MSS cases.

- Survival Analysis : Patients with MSI-high CRC expressing TF showed better survival outcomes compared to those without TF expression .

| Patient Group | Total Cases | TF Positive | Survival Rate |

|---|---|---|---|

| MSI-high | 25 | 15 (60%) | Improved |

| MSS | 71 | 40 (56%) | Standard |

Case Study 2: Breast Cancer Immunotherapy

In an animal model study, synthetic TF was used as part of an immunotherapeutic vaccine:

属性

IUPAC Name |

N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQYVCMYGCHVMR-AAZUGDAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956926 | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-90-3 | |

| Record name | Thomsen-friedenreich antigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。